molecular formula C21H23NO4 B14991436 N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-propoxybenzamide

N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-propoxybenzamide

Cat. No.: B14991436
M. Wt: 353.4 g/mol
InChI Key: FZZPXQJZZUWGST-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]-2-PROPOXYBENZAMIDE is a complex organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with furan rings, which are heterocyclic aromatic compounds containing oxygen. The presence of furan rings in the structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]-2-PROPOXYBENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.

    Formation of 5-Methylfuran-2-ylmethylamine: Similar to the first step, this involves the reaction of 5-methylfuran-2-carboxaldehyde with an amine.

    Coupling with 2-Propoxybenzoic Acid: The final step involves coupling the furan-2-ylmethylamine and 5-methylfuran-2-ylmethylamine with 2-propoxybenzoic acid using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]-2-PROPOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzamide core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydrofuran derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]-2-PROPOXYBENZAMIDE has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]-2-PROPOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The furan rings can interact with biological macromolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(FURAN-2-YL)METHYL]-2-PROPOXYBENZAMIDE
  • N-[(5-METHYLFURAN-2-YL)METHYL]-2-PROPOXYBENZAMIDE
  • N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE

Uniqueness

N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]-2-PROPOXYBENZAMIDE is unique due to the presence of both furan-2-ylmethyl and 5-methylfuran-2-ylmethyl groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-propoxybenzamide

InChI

InChI=1S/C21H23NO4/c1-3-12-25-20-9-5-4-8-19(20)21(23)22(14-17-7-6-13-24-17)15-18-11-10-16(2)26-18/h4-11,13H,3,12,14-15H2,1-2H3

InChI Key

FZZPXQJZZUWGST-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)N(CC2=CC=CO2)CC3=CC=C(O3)C

Origin of Product

United States

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